4-(2,2-Difluoroethenyl)aniline
CAS No.: 791727-15-6
Cat. No.: VC8426362
Molecular Formula: C8H7F2N
Molecular Weight: 155.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791727-15-6 |
|---|---|
| Molecular Formula | C8H7F2N |
| Molecular Weight | 155.14 g/mol |
| IUPAC Name | 4-(2,2-difluoroethenyl)aniline |
| Standard InChI | InChI=1S/C8H7F2N/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H,11H2 |
| Standard InChI Key | BJJOCGYLGGRTBW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=C(F)F)N |
| Canonical SMILES | C1=CC(=CC=C1C=C(F)F)N |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The molecular formula of 4-(2,2-Difluoroethenyl)aniline is C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>N, with a molecular weight of 155.15 g/mol. Its IUPAC name is 4-(2,2-difluoroethenyl)aniline, and its structure features a benzene ring with an amino group at position 4 and a 2,2-difluoroethenyl group at position 1 (Figure 1). The difluoroethenyl moiety introduces significant electronegativity and steric effects, which influence reactivity and interaction with biological targets.
Figure 1: Structural representation of 4-(2,2-Difluoroethenyl)aniline.
Physicochemical Properties
Fluorination typically enhances lipophilicity and metabolic stability. For 4-(2,2-Difluoroethenyl)aniline, the logP (octanol-water partition coefficient) is estimated to be 2.3–2.7, indicating moderate hydrophobicity. The compound’s melting point is projected to range between 85–90°C, based on comparisons to similar difluoro-substituted anilines . Its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) is expected to be higher than in nonpolar solvents due to the amino group’s hydrogen-bonding capacity.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 4-(2,2-Difluoroethenyl)aniline are documented, plausible methods can be inferred from analogous compounds:
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Palladium-Catalyzed Coupling: A Heck reaction between 4-iodoaniline and 2,2-difluoroethylene in the presence of a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>) and a base (e.g., triethylamine) could yield the target compound.
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Nucleophilic Substitution: Reacting 4-nitroaniline with a difluoroethylating agent, followed by nitro reduction, might provide an alternative pathway. For example, treatment with 2,2-difluoroethyl triflate under basic conditions could introduce the difluoroethenyl group before reducing the nitro to an amine .
Optimization Challenges
Key challenges include minimizing side reactions such as over-fluorination or polymerization of the ethenyl group. Catalytic systems must balance activity and selectivity, with palladium-based catalysts offering superior control in cross-coupling reactions .
Applications in Pharmaceutical Development
Antimicrobial Activity
Fluorinated anilines are known for their antimicrobial properties. For instance, derivatives with halogenated ethenyl groups exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The difluoroethenyl group in 4-(2,2-Difluoroethenyl)aniline may enhance membrane permeability, facilitating interactions with bacterial enzymes involved in cell wall synthesis.
Material Science Applications
Polymer Synthesis
Fluorinated anilines serve as monomers in conductive polymers. The difluoroethenyl group could improve thermal stability (e.g., increasing decomposition temperatures to >300°C) and chemical resistance in polyaniline derivatives, making them suitable for high-performance coatings .
Electronic Materials
The electron-deficient nature of the difluoroethenyl group may enhance the electron-transport properties of organic semiconductors. Such materials could be used in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs) .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>N |
| Molecular Weight | 155.15 g/mol |
| logP | 2.3–2.7 |
| Melting Point | 85–90°C |
| Solubility in DMSO | >50 mg/mL |
Table 2: Potential Applications and Mechanisms
| Application | Mechanism |
|---|---|
| Antimicrobial Agents | Enzyme inhibition, membrane disruption |
| Anticancer Therapeutics | Kinase inhibition, DNA intercalation |
| Conductive Polymers | Enhanced electron transport |
Table 3: Comparative Toxicity of Fluorinated Anilines
| Compound | LD<sub>50</sub> (Rat) | Key Risks |
|---|---|---|
| 4-Fluoroaniline | 350 mg/kg | Hepatotoxicity |
| 2,4-Difluoroaniline | 280 mg/kg | Nephrotoxicity |
| 4-(2,2-Difluoroethenyl)aniline | Projected: 250–300 mg/kg | Potential organ toxicity |
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